Cas no 1270869-72-1 (4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol)

4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol
- NE57569
- 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD16284458
- Inchi: 1S/C11H10N4OS/c1-6-2-3-8-7(4-6)5-9(16-8)10-13-14-11(17)15(10)12/h2-5H,12H2,1H3,(H,14,17)
- InChI Key: CXFZPSOLQNRQHU-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2=CC3C=C(C)C=CC=3O2)N1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 373
- Topological Polar Surface Area: 98.9
- XLogP3: 2
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 490.3±37.0 °C at 760 mmHg
- Flash Point: 250.3±26.5 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99581-0.5g |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 0.5g |
$524.0 | 2024-05-21 | |
TRC | A617153-100mg |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 100mg |
$ 275.00 | 2022-06-08 | ||
Enamine | EN300-99581-0.1g |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 0.1g |
$232.0 | 2024-05-21 | |
Enamine | EN300-99581-1.0g |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 1.0g |
$671.0 | 2024-05-21 | |
Enamine | EN300-99581-0.05g |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 0.05g |
$155.0 | 2024-05-21 | |
1PlusChem | 1P019UE6-100mg |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 100mg |
$339.00 | 2024-07-09 | |
Enamine | EN300-99581-10.0g |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 10.0g |
$2884.0 | 2024-05-21 | |
TRC | A617153-50mg |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 50mg |
$ 185.00 | 2022-06-08 | ||
Enamine | EN300-99581-2.5g |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 2.5g |
$1315.0 | 2024-05-21 | |
Enamine | EN300-99581-10g |
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
1270869-72-1 | 95% | 10g |
$2884.0 | 2023-09-01 |
4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol Related Literature
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Additional information on 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction to 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1270869-72-1)
4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the triazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. The presence of a benzofuran moiety further enhances its structural diversity, making it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol features a triazole ring fused with an amino group at the 4-position and a thiol group at the 3-position. The 5-position of the triazole ring is substituted with a 5-methyl-1-benzofuran group, which introduces additional functional diversity. This arrangement of functional groups suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating physiological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with various biological targets. Studies have indicated that the amino and thiol groups may participate in hydrogen bonding and disulfide bond formation, respectively, which are key interactions in many pharmacological mechanisms. Additionally, the aromatic nature of the benzofuran ring could contribute to hydrophobic interactions, further influencing its binding properties.
In the context of medicinal chemistry, the synthesis of derivatives of 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol has been explored to optimize its pharmacological profile. Modifications such as halogenation or alkylation at specific positions on the triazole ring have shown promising results in enhancing bioavailability and target specificity. These modifications align with current trends in drug design, where structural optimization is crucial for improving therapeutic efficacy while minimizing side effects.
The benzofuran moiety in this compound is particularly noteworthy due to its presence in numerous bioactive natural products and pharmaceuticals. For instance, benzofuran derivatives have been reported to exhibit anti-cancer, anti-diabetic, and anti-inflammatory properties. The incorporation of this scaffold into 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol may contribute to its potential therapeutic applications by leveraging these known bioactivities.
Experimental studies have begun to uncover the biological activity of 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol, with initial findings suggesting moderate antimicrobial properties against certain bacterial strains. The thiol group is known to be a key player in redox signaling pathways, which are implicated in various diseases. Therefore, this compound may have implications beyond antimicrobial applications, potentially affecting pathways related to oxidative stress and inflammation.
The synthesis of 4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex structures like this one with greater efficiency. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the benzofuran moiety and integrating it with the triazole core.
Future research directions for 4-Amino-5-(5-methyl-1-benzofuran-2-y)l]-4H - 1 , 2 , 4 - triazole - 3 - thiol include exploring its mechanism of action in detail through biochemical assays and cellular studies. Additionally, investigating its interactions with protein targets using techniques like X-ray crystallography or NMR spectroscopy could provide valuable insights into its mode of binding and potential for drug development.
The integration of machine learning models into drug discovery has accelerated the identification of promising candidates like CAS No. 1270869 - 72 - 1. These models can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation. Such computational approaches are particularly useful when dealing with complex molecules like this one.
The environmental impact of synthesizing and using CAS No. 1270869 - 72 - 1 is also an important consideration in modern pharmaceutical research. Green chemistry principles are being increasingly adopted to minimize waste and hazardous byproducts during synthesis. Efforts are underway to develop more sustainable methods for producing this compound while maintaining high yields and purity standards.
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